Pent-4-enehydrazide

Description

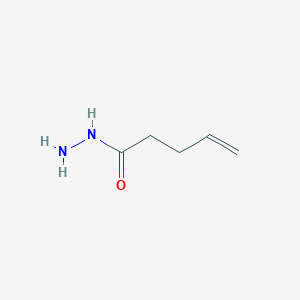

Pent-4-enehydrazide is a hydrazide derivative characterized by a pent-4-ene backbone (a five-carbon chain with a double bond at position 4) attached to a hydrazide functional group (-CONHNH₂). A chlorinated variant, 4-chloro-2-(2-chloroprop-2-en-1-yl)this compound (CAS 7696-78-8), has been extensively documented, with a molecular formula of C₈H₁₂N₂OCl₂ and a molecular weight of 223.09968 g/mol . This compound is structurally versatile, with applications in agrochemical and pharmaceutical synthesis due to its reactive hydrazide group and halogen substituents.

Properties

IUPAC Name |

pent-4-enehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZGZEFTNZHDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510852 | |

| Record name | Pent-4-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86538-23-0 | |

| Record name | Pent-4-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-enehydrazide can be synthesized through the reaction of pent-4-en-1-amine with hydrazine hydrate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of this compound may involve catalytic isomerization processes. For instance, ruthenium hydride catalysts have been employed to achieve the isomerization of heterocyclic hydrazine derivatives, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Pent-4-enehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pent-4-enehydrazide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Medicine: this compound derivatives have shown potential as anticancer agents due to their cytotoxic properties.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential anticancer properties, where it disrupts cellular processes in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents/Features |

|---|---|---|---|---|---|

| Pent-4-enehydrazide (chlorinated) | C₈H₁₂N₂OCl₂ | 223.09968 | 2.235 | 55.12 | Chloroallyl groups, pent-4-ene backbone |

| 2-(4-Benzylpiperazinyl)acetohydrazide | C₂₁H₂₅N₅O | 375.46 | ~3.2* | 70.12 | Benzylpiperazinyl, biphenylyl ethylidene |

| 4-(Dimethylamino)benzohydrazide | C₉H₁₃N₃O | 179.22 | ~1.8* | 65.10 | Dimethylamino group, aromatic ring |

| Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide | C₁₄H₁₆N₄O₂S | 320.37 | ~2.5* | 98.50 | Pyrimidinylthio, methylphenoxy group |

| Pent-3-enenitrile | C₅H₇N | 81.12 | 1.45 | 23.79 | Nitrile group, pent-3-ene backbone |

*Estimated values based on structural analogs. Data sources: .

Key Observations:

Backbone Variations: this compound features a pentene chain with a double bond at position 4, while Pent-3-enenitrile () has a double bond at position 3 and a nitrile group instead of a hydrazide .

Functional Group Diversity: Aromatic Systems: Compounds like 2-(4-Benzylpiperazinyl)acetohydrazide () and 4-(Dimethylamino)benzohydrazide () include aromatic rings, which improve stability and π-π stacking interactions for pharmaceutical applications .

Table 2: Application Profiles

- This compound : Its chlorinated derivative’s bioactivity suggests utility in pesticide design, leveraging the hydrazide group’s ability to form stable complexes with metal ions .

- Pent-3-enenitrile : Primarily industrial due to its nitrile group’s reactivity, contrasting with hydrazides’ pharmacological versatility .

Biological Activity

Pent-4-enehydrazide is a hydrazide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydrazide functional group attached to a pentene chain. The synthesis typically involves the reaction of pent-4-ene with hydrazine derivatives, leading to various substituted forms that can enhance its biological activity.

Chemical Structure

The general structure can be represented as follows:

where and represent alkyl or aryl substituents that can influence the compound's reactivity and biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, derivatives of similar hydrazide compounds have shown significant cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | MDA-MB-231 (breast cancer) | 13.73 ± 0.04 |

| This compound Derivative B | HL-60 (leukemia) | 6.81 ± 1.99 |

| This compound Derivative C | MOLT-3 (leukemia) | 3.72 ± 0.26 |

These results suggest that this compound derivatives possess selective cytotoxic properties, particularly against aggressive cancer types such as triple-negative breast cancer (TNBC) .

Antimicrobial Activity

Hydrazides, including this compound, have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disrupting microbial cell membranes or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to cytotoxic and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Compounds in this class can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Mechanism of Action

The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could be particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.